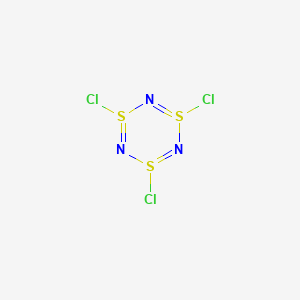
Trithiazyl trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trithiazyl trichloride is an inorganic compound with the formula (NSCl)₃. It appears as a white solid and is known for its unique structure, consisting of a six-membered ring of alternating nitrogen and sulfur atoms, each sulfur atom bonded to a chlorine atom. Despite its intriguing structure, this compound has no commercial applications and is primarily used as a precursor to other sulfur nitrides .
Preparation Methods
Trithiazyl trichloride is synthesized through the chlorination of tetrasulfur tetranitride. The reaction proceeds as follows: [ 3 \text{S}_4\text{N}_4 + 6 \text{Cl}_2 \rightarrow 4 (\text{NSCl})_3 ] This reaction is typically carried out at 100°C in a vacuum. Under these conditions, the trimeric form of this compound can undergo cracking to form the monomeric thiazyl chloride, which is a green gas .
Chemical Reactions Analysis
Trithiazyl trichloride undergoes various chemical reactions, including:
Substitution Reactions: Alkoxide or silver salts can displace the chlorine atoms in this compound[ (\text{NS(Cl)})_3 + 3 \text{NaOR} \rightarrow (\text{NS(OR)})_3 + 3 \text{NaCl} ] [ (\text{NS(Cl)})_3 + 3 \text{AgX} \rightarrow (\text{NS(X)})_3 + 3 \text{AgCl} ]
Oxidation Reactions: The compound can be oxidized to form the S(VI) compound (NSOCl)₃, which exists as isomers.
Reactions with Nitriles: this compound reacts with nitriles to form dithiadiazolium chlorides[ 6 \text{RCN} + 4 (\text{NSCl})_3 \rightarrow 6 [\text{RCN}_2\text{S}_2]- + 3 \text{Cl}_2 + 3 \text{N}_2 ]
Scientific Research Applications
Trithiazyl trichloride is primarily used in scientific research as a precursor to other sulfur nitrides. Its reactions with alkenes and alkynes to form 1,2,5-thiadiazoles are particularly noteworthy. These thiadiazoles have applications in the synthesis of heterocyclic compounds, which are fundamental in the development of new materials and biologically active substances .
Mechanism of Action
The mechanism of action of trithiazyl trichloride involves its ability to undergo substitution and oxidation reactions, forming various sulfur-nitrogen compounds. These reactions are facilitated by the unique structure of this compound, which allows for the formation of stable intermediates and products. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the sulfur and nitrogen atoms in the compound .
Comparison with Similar Compounds
Trithiazyl trichloride can be compared to other sulfur-nitrogen compounds such as nitrosyl chloride (ONCl) and cyanuric chloride. Unlike nitrosyl chloride, where chlorine is bonded to nitrogen, in this compound, chlorine is bonded to sulfur. Cyanuric chloride, with six fewer electrons, forms a planar ring structure, in contrast to the slightly ruffled structure of this compound .
Similar Compounds
- Nitrosyl chloride (ONCl)
- Cyanuric chloride (C₃N₃Cl₃)
- Thiazyl chloride (NSCl)
This compound’s unique structure and reactivity make it a valuable compound in the field of inorganic chemistry, despite its lack of commercial applications.
Properties
CAS No. |
5964-00-1 |
|---|---|
Molecular Formula |
Cl3N3S3 |
Molecular Weight |
244.6 g/mol |
IUPAC Name |
1,3,5-trichloro-1λ4,3λ4,5λ4-trithia-2,4,6-triazacyclohexa-1,3,5-triene |
InChI |
InChI=1S/Cl3N3S3/c1-7-4-8(2)6-9(3)5-7 |
InChI Key |
QBQMTUMJJWPFDJ-UHFFFAOYSA-N |
Canonical SMILES |
N1=S(N=S(N=S1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


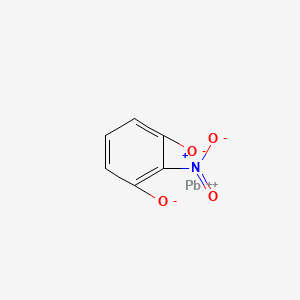
![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
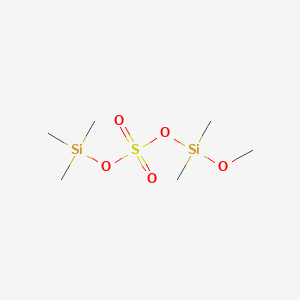
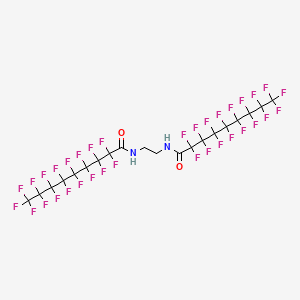
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14152984.png)
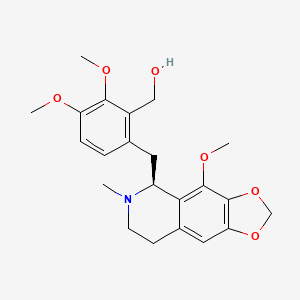

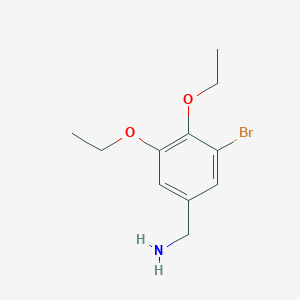
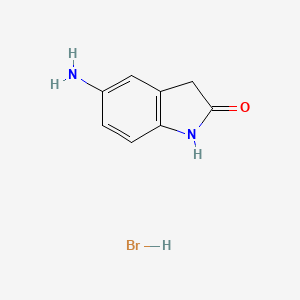
![4-(benzyloxy)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B14153016.png)
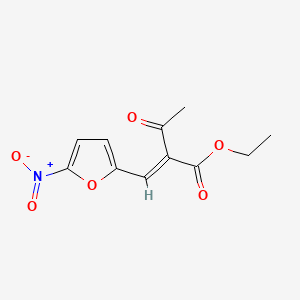
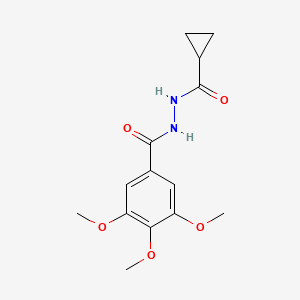
![11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14153041.png)
